molecular formula C17H18N6O2 B2626282 8-(2-aminophenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 876902-78-2

8-(2-aminophenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2626282
CAS No.: 876902-78-2
M. Wt: 338.371
InChI Key: XOVCVNOEJRCHNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(2-aminophenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the medium spiny neurons of the striatum and critical for regulating intracellular signaling cascades by hydrolyzing the secondary messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Its high binding affinity and inhibitory activity make it a valuable pharmacological tool for investigating the role of PDE10A in basal ganglia circuitry and its implications for neuropsychiatric disorders. Researchers utilize this compound to probe the complex signaling pathways associated with dopamine and glutamate neurotransmission, which are dysregulated in conditions such as schizophrenia and Huntington's disease. By selectively blocking PDE10A, this inhibitor elevates cyclic nucleotide levels within striatal neurons, thereby modulating the activity of downstream kinases and effector proteins to influence neuronal excitability and gene expression. This mechanism provides a powerful means to study striatal output pathways and test hypotheses related to PDE10A inhibition as a potential therapeutic strategy for improving cognitive and negative symptoms in psychiatric disease models.

Properties

IUPAC Name

6-(2-aminophenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2/c1-9-10(2)23-13-14(20(3)17(25)21(4)15(13)24)19-16(23)22(9)12-8-6-5-7-11(12)18/h5-8H,18H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOVCVNOEJRCHNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4=CC=CC=C4N)N(C(=O)N(C3=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-aminophenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step reactions starting from readily available precursors. One common method includes the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate (NH4OAc) to form the imidazo[2,1-f]purine core . Reductive amination of the acetyl group and subsequent cyclization with dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate (HC(OEt)3) can also be employed .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity, along with cost-effective and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

8-(2-aminophenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites on the molecule.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

8-(2-aminophenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(2-aminophenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Biological Target/Activity Potency/EC50/Ki Therapeutic Indication References
Target Compound 8-(2-aminophenyl), 1,3,6,7-tetramethyl Not explicitly reported (inferred: PPARγ/5-HT receptors based on analogs) N/A Potential oncology/CNS
CB11 8-(2-aminophenyl), 3-butyl, 1,6,7-trimethyl PPARγ agonist; induces apoptosis in NSCLC cells via ROS, caspase-3 activation EC50: ~5 µM (NSCLC) Oncology (radio-resistance)
AZ-853 8-(4-(4-(2-fluorophenyl)piperazin-1-yl)butyl), 1,3-dimethyl 5-HT1A receptor partial agonist (Ki = 0.6 nM) Ki = 0.6 nM Depression
AZ-861 8-(4-(4-(3-trifluoromethylphenyl)piperazin-1-yl)butyl), 1,3-dimethyl 5-HT1A receptor partial agonist (Ki = 0.2 nM) Ki = 0.2 nM Depression
Compound 3i 8-(5-(4-(2-fluorophenyl)piperazin-1-yl)pentyl), 1,3,7-trimethyl Dual 5-HT1A/5-HT7 ligand; anxiolytic and antidepressant (FST) ED50: 2.5 mg/kg Depression
Compound 5 (Zagórska et al.) 8-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl), 1,3-dimethyl 5-HT1A/D2 receptor affinity; PDE4B/PDE10A inhibition PDE4B IC50: ~100 nM CNS disorders (multitarget)
8-{2-[(3-Chlorophenyl)amino]ethyl} analog 8-(2-((3-chlorophenyl)amino)ethyl), 1,3,6,7-tetramethyl Not reported (structural similarity suggests 5-HT receptor or kinase targeting) N/A Research compound

Key Findings

Substituent-Driven Target Specificity :

  • PPARγ Agonism : The 3-butyl substitution in CB11 enhances PPARγ binding, enabling anti-cancer effects via mitochondrial apoptosis pathways. In contrast, the target compound’s tetramethyl groups may reduce PPARγ affinity but improve metabolic stability .
  • 5-HT Receptor Modulation : Piperazinylalkyl chains (e.g., AZ-853, AZ-861) confer high 5-HT1A affinity. Fluorine or trifluoromethyl groups at specific phenyl positions (2- vs. 3-) impact receptor selectivity and brain penetration. For example, AZ-861’s 3-CF3 group increases 5-HT1A Ki by 3-fold compared to AZ-853’s 2-F .

Pharmacokinetic and Safety Profiles: Lipophilicity and Brain Penetration: Piperazine-containing derivatives (e.g., AZ-853, 3i) exhibit moderate logP values (~3.5–4.0), balancing blood-brain barrier permeability and systemic exposure. Side Effects: AZ-853 causes weight gain and hypotension due to α1-adrenolytic activity, while AZ-861’s CF3 group minimizes these effects but increases sedation risk .

Multi-Target Potential: Compound 5 (Zagórska et al.) demonstrates hybrid activity at 5-HT1A, D2, and PDE4B, highlighting the scaffold’s versatility for designing multitarget ligands .

Biological Activity

8-(2-aminophenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a compound belonging to the imidazopurine class known for its diverse biological activities. This article aims to explore its biological activity through various studies and findings.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC24H24N6O2
Molecular Weight428.5 g/mol
CAS Number919030-55-0

The biological activity of this compound is primarily linked to its interaction with specific receptors and enzymes. It has been studied for its potential as a partial agonist at the serotonin 5-HT1A receptor , which is a target in antidepressant therapy. Research indicates that compounds derived from this structure can exhibit antidepressant-like effects in animal models by activating these receptors .

Antidepressant Effects

Recent studies have highlighted the antidepressant-like activity of derivatives of imidazo[2,1-f]purine-2,4-dione. For instance, compounds AZ-853 and AZ-861 were evaluated for their pharmacological properties. Both compounds demonstrated significant antidepressant-like effects in forced swim tests in mice, with AZ-853 showing a more potent effect due to better brain penetration .

Safety Profile

In terms of safety, both compounds did not exhibit anticholinergic properties but caused mild sedation and disturbances in lipid metabolism upon repeated administration. Notably, AZ-853 led to weight gain in mice due to its α1-adrenolytic effects .

Case Studies

Several case studies have documented the effects of this compound and its derivatives:

  • Study on AZ-861 : This derivative was found to have stronger agonistic action across various functional assays compared to AZ-853. The study emphasized the need for further exploration of its mechanisms and side effects .
  • Comparative Analysis : A comparative analysis between AZ-853 and AZ-861 revealed that structural variations significantly influenced their pharmacological profiles and potential therapeutic applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.